Ethyl 4-phenyl-2-(2-phenyl-2-(phenylthio)acetamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 4-phenyl-2-(2-phenyl-2-(phenylthio)acetamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-phenyl-2-(2-phenyl-2-(phenylthio)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Phenylthio Group: The phenylthio group is introduced via a nucleophilic substitution reaction using a thiol reagent.
Amidation: The acetamido group is incorporated through an amidation reaction, where an amine reacts with an acyl chloride.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-phenyl-2-(2-phenyl-2-(phenylthio)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thiol reagents, alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced amide and ester derivatives.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-phenyl-2-(2-phenyl-2-(phenylthio)acetamido)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-phenyl-2-(2-phenyl-2-(phenylthio)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylthio group may play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-phenyl-2-(2-phenylacetamido)thiophene-3-carboxylate: Lacks the phenylthio group, which may affect its biological activity.
Ethyl 4-phenyl-2-(2-phenyl-2-(methylthio)acetamido)thiophene-3-carboxylate: Contains a methylthio group instead of a phenylthio group, which may alter its chemical reactivity and biological properties.
Uniqueness
Ethyl 4-phenyl-2-(2-phenyl-2-(phenylthio)acetamido)thiophene-3-carboxylate is unique due to the presence of the phenylthio group, which can significantly influence its chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 4-phenyl-2-[(2-phenyl-2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO3S2/c1-2-31-27(30)23-22(19-12-6-3-7-13-19)18-32-26(23)28-25(29)24(20-14-8-4-9-15-20)33-21-16-10-5-11-17-21/h3-18,24H,2H2,1H3,(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZMWXSTZJJZCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101138451 |
Source
|
Record name | Ethyl 4-phenyl-2-[[2-phenyl-2-(phenylthio)acetyl]amino]-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101138451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315694-96-3 |
Source
|
Record name | Ethyl 4-phenyl-2-[[2-phenyl-2-(phenylthio)acetyl]amino]-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=315694-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-phenyl-2-[[2-phenyl-2-(phenylthio)acetyl]amino]-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101138451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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